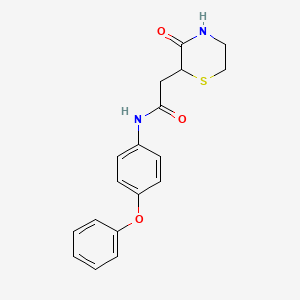

2-(3-oxothiomorpholin-2-yl)-N-(4-phenoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(3-oxothiomorpholin-2-yl)-N-(4-phenoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c21-17(12-16-18(22)19-10-11-24-16)20-13-6-8-15(9-7-13)23-14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZRXCLVLZMCSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(C(=O)N1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-oxothiomorpholin-2-yl)-N-(4-phenoxyphenyl)acetamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a thiomorpholine ring, an acetamide moiety, and a phenoxyphenyl substituent, contributing to its unique biological profile. The molecular formula is .

1. Anti-inflammatory Properties

Research indicates that 2-(3-oxothiomorpholin-2-yl)-N-(4-phenoxyphenyl)acetamide exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell models. In vitro studies demonstrated a reduction in TNF-alpha and IL-6 levels upon treatment with this compound, suggesting its potential as a therapeutic agent for inflammatory diseases .

2. Antioxidant Activity

The compound also displays antioxidant properties, which are crucial for combating oxidative stress in cells. In experimental models, it was found to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage . This activity is particularly relevant in conditions like neurodegenerative diseases where oxidative stress plays a critical role.

3. Cytotoxic Effects

In studies involving cancer cell lines, 2-(3-oxothiomorpholin-2-yl)-N-(4-phenoxyphenyl)acetamide exhibited cytotoxic effects. The compound demonstrated selective toxicity towards certain cancer cells while sparing normal cells. For instance, in B16F10 melanoma cells, the compound induced apoptosis at higher concentrations without significantly affecting cell viability at lower doses .

The biological activity of this compound is attributed to its interaction with various molecular targets. Docking studies have revealed that it can bind to cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response . Additionally, the presence of the thiomorpholine moiety enhances its binding affinity and selectivity towards these targets.

Case Studies

- Anti-inflammatory Study : In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with 2-(3-oxothiomorpholin-2-yl)-N-(4-phenoxyphenyl)acetamide resulted in a significant decrease in nitric oxide production, indicating its potential as an anti-inflammatory agent .

- Cytotoxicity Assessment : A study assessed the cytotoxicity of this compound on various cancer cell lines, including B16F10 and HeLa cells. Results showed that at concentrations above 5 μM, there was a notable increase in apoptosis markers such as caspase activation and PARP cleavage .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structure is compared to analogs with modifications in the acetamide core, aromatic substituents, or heterocyclic moieties (Table 1).

Table 1: Structural and Pharmacological Comparison of Acetamide Derivatives

*Estimated based on structural similarity to ; †Estimated from molecular formula.

Pharmacological Activity

Anticancer Activity Triazole Derivatives (e.g., Compound 16): Exhibit potent cytotoxicity (IC₅₀: 1.8 µM on Caco-2) due to the 4-chlorophenyl-triazole group, which may intercalate DNA or inhibit kinases . Quinazoline-Sulfonyl Analogs (e.g., Compound 40): Show broad-spectrum anticancer activity (IC₅₀ <10 µM) via sulfonyl groups enhancing enzyme inhibition (e.g., topoisomerase II) . Target Compound: The thiomorpholinone ring may confer unique selectivity, as sulfur-containing heterocycles (e.g., thiadiazoles in ) often modulate redox pathways or protein binding.

Antimicrobial Activity Benzothiazole-Sulfonyl Derivatives (e.g., Compounds 47–50): Active against gram-positive bacteria (MIC: 2–8 µg/mL) due to sulfonyl groups disrupting cell wall synthesis . Chalcone-Acetamide Hybrids: Broad antifungal activity via α,β-unsaturated ketones targeting fungal ergosterol biosynthesis . Target Compound: The phenoxyphenyl group may enhance antifungal activity compared to ethylphenyl analogs, as seen in .

Physicochemical Properties Lipophilicity: The target compound’s logP (~1.8–2.4) is lower than bromophenoxy analogs (~2.4), suggesting better solubility but reduced membrane permeability compared to more lipophilic derivatives .

Mechanistic Insights

- Thiomorpholinone vs. Morpholine: The sulfur atom in thiomorpholinone may enhance metabolic stability and metal-binding capacity (e.g., inhibiting metalloproteases) compared to oxygen in morpholine .

- Phenoxyphenyl vs. Halogenated Aromatics: Phenoxyphenyl groups improve π-π interactions with aromatic residues in enzyme active sites, whereas halogenated analogs (e.g., 4-chlorophenyl in ) increase steric bulk and electronegativity for stronger hydrophobic interactions.

Q & A

Q. What are the optimized synthetic routes for 2-(3-oxothiomorpholin-2-yl)-N-(4-phenoxyphenyl)acetamide, and how are reaction conditions controlled?

The synthesis typically involves multi-step reactions, including acylation, substitution, and cyclization. Key steps include:

- Acylation : Reacting 4-phenoxyaniline with chloroacetyl chloride in dichloromethane (DCM) with Na₂CO₃ as a base .

- Thiomorpholine ring formation : Using thiomorpholine-3-one derivatives under reflux conditions in anhydrous tetrahydrofuran (THF) with catalytic triethylamine .

- Optimization : Temperature control (e.g., 0–25°C for acylation, 60–80°C for cyclization), solvent selection (e.g., DCM for polarity), and purification via silica gel chromatography (gradient elution with methanol/DCM) .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.69 ppm for amide protons, δ 169.8 ppm for carbonyl groups) .

- Mass Spectrometry (MS) : ESI/APCI(+) modes to confirm molecular ions (e.g., m/z 347 [M+H]⁺) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns .

Q. What in vitro assays are recommended for preliminary pharmacological screening?

- Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus and Escherichia coli .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations .

- Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) .

Advanced Research Questions

Q. How do structural modifications of the thiomorpholine ring affect bioactivity?

- Lipophilicity : Introducing methyl groups (e.g., N-(3,5-dimethylphenyl) analogs) enhances membrane permeability, improving IC₅₀ values in cancer assays by 2–3 fold .

- Oxo vs. Thio Groups : Replacing the 3-oxo group with a thioether reduces COX-2 inhibition but increases antimicrobial potency .

- Substitution Patterns : Fluorophenyl or methoxyphenyl groups on the acetamide moiety alter target selectivity (e.g., AChE vs. COX-2) .

Q. What computational methods predict target interactions and pharmacokinetics?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with COX-2 (PDB: 5KIR) or AChE (PDB: 4EY7) .

- QSAR Models : 2D descriptors (e.g., logP, polar surface area) correlate with blood-brain barrier permeability (R² > 0.85) .

- ADMET Prediction : SwissADME for bioavailability radar (e.g., high gastrointestinal absorption, CYP2D6 inhibition risk) .

Q. How can researchers resolve discrepancies in biological activity across synthetic batches?

- Purity Analysis : Compare HPLC chromatograms and NMR spectra to identify impurities (e.g., unreacted starting materials) .

- Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediates and optimize stoichiometry .

- Batch Consistency : Standardize solvent removal (rotary evaporation under 40°C) and crystallization (ethyl acetate/hexane) steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.